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Compound of Interest

Compound Name: Propyl 2-furoate

CAS No.: 615-10-1

Cat. No.: B1329566

Get Quote

Propyl 2-furoate, a key fragrance and flavor compound, possesses a characteristic fruity and

somewhat earthy aroma. Its precise identification and quality control in various applications,

from food and beverages to pharmaceuticals, hinge on a thorough understanding of its

spectroscopic properties. This in-depth technical guide provides a detailed analysis of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of

propyl 2-furoate, offering field-proven insights for researchers, scientists, and drug

development professionals.

Molecular Structure and Isomeric Purity
Propyl 2-furoate (C₈H₁₀O₃) is an ester derived from 2-furoic acid and propanol.[1] The

structural integrity and isomeric purity of this compound are paramount to its function and

safety. Spectroscopic techniques provide the definitive means for its structural elucidation and

the detection of any potential impurities.

Caption: Molecular structure of propyl 2-furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1329566?utm_src=pdf-interest
https://www.benchchem.com/product/b1329566?utm_src=pdf-body
https://www.benchchem.com/product/b1329566?utm_src=pdf-body
https://www.benchchem.com/product/b1329566?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-2-furoate
https://www.benchchem.com/product/b1329566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing

detailed information about the chemical environment of individual protons (¹H NMR) and carbon

atoms (¹³C NMR).

¹H NMR Spectroscopy
The ¹H NMR spectrum of propyl 2-furoate provides a clear signature of its constituent protons.

The furan ring protons exhibit characteristic chemical shifts and coupling patterns, while the

propyl chain protons are also distinctly resolved.

Table 1: ¹H NMR Spectroscopic Data for Propyl 2-Furoate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS)

at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and

concentration.

The downfield chemical shifts of the furan protons are due to the aromatic nature of the ring

and the electron-withdrawing effect of the ester group. The splitting patterns (dd for doublets of

doublets, t for triplet, m for multiplet) arise from spin-spin coupling with neighboring protons and

are crucial for confirming the connectivity of the molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon

skeleton of propyl 2-furoate.
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Table 2: ¹³C NMR Spectroscopic Data for Propyl 2-Furoate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: Chemical shifts are referenced to an internal standard, typically TMS at 0.00 ppm, or the

deuterated solvent signal.

The carbonyl carbon of the ester group is significantly deshielded, appearing at a high chemical

shift. The furan carbons also exhibit characteristic shifts reflecting their electronic environment.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis of propyl 2-furoate.
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of propyl 2-furoate is

dominated by strong absorptions corresponding to the ester functional group and the furan

ring.

Table 3: Key IR Absorption Bands for Propyl 2-Furoate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching

vibration, which is characteristic of the ester group. The C-O stretching vibrations and the

various C-H and C=C stretching and bending modes of the propyl chain and furan ring provide

further confirmation of the molecule's structure.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a

common method used for the analysis of volatile compounds like propyl 2-furoate.

The mass spectrum of propyl 2-furoate shows a molecular ion peak ([M]⁺) at m/z 154,

corresponding to its molecular weight.[1][2] The fragmentation pattern provides valuable

structural information.

Table 4: Major Fragments in the Mass Spectrum of Propyl 2-Furoate
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The base peak at m/z 95 corresponds to the stable furoyl cation, formed by the cleavage of the

ester bond. The presence of peaks at m/z 112 and 113 suggests the loss of propene and a

propyl radical, respectively.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Key fragmentation pathways for propyl 2-furoate in mass spectrometry.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of propyl 2-furoate (approximately 10-20 mg) is prepared in

a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal reference.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the

resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like propyl 2-furoate, a thin film is prepared

between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired and

automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of propyl 2-furoate is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable

capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is

programmed to separate the components of the sample based on their boiling points and

interactions with the stationary phase.

MS Detection: As the separated components elute from the GC column, they enter the mass

spectrometer, where they are ionized (typically by electron ionization at 70 eV) and

fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector

records their abundance.
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Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST)

for compound identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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